molecular formula C13H10Cl2S B089362 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene CAS No. 13459-60-4

1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene

Cat. No. B089362
CAS RN: 13459-60-4
M. Wt: 269.2 g/mol
InChI Key: KOJLGVDVLDAUEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves photoredox-catalyzed cascade annulations or electrooxidative processes. For example, a photoredox-catalyzed cascade annulation technique has been employed to synthesize benzothiophenes and benzoselenophenes from methyl(2-(phenylethynyl)phenyl)sulfanes with sulfonyl chlorides, showcasing a method that could potentially be adapted for our compound of interest (Yan et al., 2018). Additionally, electrooxidative double ene-type chlorination has been used to prepare related chloromethylated compounds, highlighting a viable synthetic pathway (Uneyama et al., 1983).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene" has been elucidated through techniques like X-ray crystallography, providing insight into their conformations and geometric parameters. For instance, structural analyses of benzothiophenes and their derivatives have revealed planar molecular structures, offering clues about the structural characteristics of our compound of interest (Takimiya et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of chloromethylated and chlorophenylsulfanyl compounds involves various nucleophilic additions and electrophilic substitutions. One study detailed the reactivity of a benzo[b]thiophene sulfoxide towards sulfur- and oxygen-containing nucleophiles, demonstrating the types of chemical transformations that may be applicable to "1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene" (Pouzet et al., 1998).

Scientific Research Applications

Synthesis of Indoles and Aromatic Polyimides

  • One-pot Synthesis of Indoles : A study developed an efficient method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles via cyclization of precursor isothiocyanates, derived from compounds similar to "1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene". This process involves the use of sodium hydride followed by S- and/or N-alkylation, demonstrating a novel approach to constructing complex indole structures with potential applications in pharmaceuticals and materials science (Kobayashi, Ezaki, & Kobayashi, 2013).

  • Development of Transparent Polyimides : Research into thiophenyl-substituted benzidines, which can be synthesized from derivatives of "1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene", led to the creation of transparent polyimides. These materials have high refractive indices and small birefringences, making them suitable for advanced optical applications due to their excellent thermomechanical stability (Tapaswi et al., 2015).

Photoredox Catalysis and Radical Polymerization

  • Photoredox-catalyzed Cascade Annulation : A study explored the use of photoredox catalysis for the annulation of methyl(2-(phenylethynyl)phenyl)sulfanes, related to "1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene", with sulfonyl chlorides. This method efficiently synthesizes benzothiophenes and benzoselenophenes, showcasing the potential of photoredox catalysis in creating heterocyclic compounds with broad applications in organic electronics and photovoltaic materials (Yan et al., 2018).

  • Kinetic Monte Carlo Modeling of Polymer Synthesis : In another study, kinetic Monte Carlo modeling was used to analyze the synthesis of precursor polymers via the sulfinyl precursor route, involving compounds analogous to "1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene". This research provides insights into optimizing polymer synthesis processes, highlighting the importance of initial reactant concentrations and reaction conditions in achieving desired polymer properties (Steenberge et al., 2011).

Safety And Hazards

The compound is classified as an irritant . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

1-chloro-4-[2-(chloromethyl)phenyl]sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2S/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJLGVDVLDAUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376886
Record name 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene

CAS RN

13459-60-4
Record name 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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